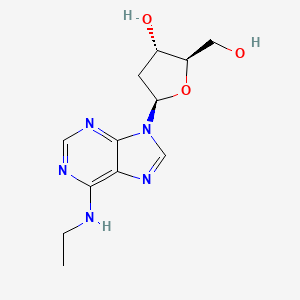

Adenosine, 2'-deoxy-N-ethyl-

Description

BenchChem offers high-quality Adenosine, 2'-deoxy-N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 2'-deoxy-N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVOWIRRIYQYQX-DJLDLDEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136050-93-6 | |

| Record name | Adenosine, 2'-deoxy-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136050936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADENOSINE, 2'-DEOXY-N-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/250H7VP74Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of the 2 Deoxy N Ethyladenosine Phosphoramidite:before It Can Be Used in an Oligonucleotide Synthesizer, the 2 Deoxy N Ethyladenosine Nucleoside Must Be Chemically Converted into a Stable but Reactive Phosphoramidite Monomer. This Involves a Series of Protection and Activation Steps:

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deoxyribose sugar is protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. biotage.com This group prevents unwanted polymerization and serves as a handle for purification and for monitoring the efficiency of each coupling step during synthesis. biotage.com

Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.netatdbio.com This reaction creates the reactive phosphoramidite (B1245037) moiety required for forming the internucleotide phosphodiester bond. twistbioscience.comatdbio.com The 2-cyanoethyl group protects the phosphate (B84403) during synthesis and is easily removed during the final deprotection step. atdbio.com

The resulting compound is a fully protected 5'-O-DMT-2'-deoxy-N-ethyladenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, ready for use in solid-phase synthesis. nih.govnih.gov

Automated Solid Phase Synthesis Cycle:the Phosphoramidite Building Block is then Used in an Automated Synthesizer That Performs a Four Step Cycle for Each Nucleotide Added to the Growing Chain, Which is Attached to a Solid Support E.g., Controlled Pore Glass .wikipedia.org

Interactive Table: The Phosphoramidite (B1245037) Oligonucleotide Synthesis Cycle

| Step | Reagent(s) | Purpose |

| 1. Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane | Removes the DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside, activating it for the next coupling reaction. The orange color of the released DMT cation is used to monitor coupling efficiency. biotage.com |

| 2. Coupling | Modified Phosphoramidite + Activator (e.g., Tetrazole) | The new phosphoramidite base is activated and reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. biotage.com |

| 3. Capping | Acetic Anhydride + 1-Methylimidazole | Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of deletion-mutant sequences. twistbioscience.com |

| 4. Oxidation | Iodine in Water/Pyridine | The unstable phosphite triester linkage is oxidized to a stable phosphotriester, which is characteristic of the natural DNA backbone. |

This cycle is repeated until the desired sequence is fully assembled.

Cleavage and Deprotection:once the Synthesis is Complete, the Oligonucleotide is Cleaved from the Solid Support and All Remaining Protecting Groups Are Removed. This is Typically Achieved by Treatment with Concentrated Ammonium Hydroxide. This Single Step Removes the Cyanoethyl Groups from the Phosphate Backbone and Any Protecting Groups on the Nucleobases.atdbio.comthe Final, Fully Deprotected Oligonucleotide is then Purified, Typically by High Performance Liquid Chromatography Hplc .

Adenosine (B11128) Receptor Subtype Selectivity of 2'-deoxy-N-ethyladenosine Analogs

The affinity and efficacy of 2'-deoxy-N-ethyladenosine derivatives vary considerably across the four adenosine receptor subtypes (A1, A2A, A2B, and A3), highlighting the subtle yet critical role of specific structural modifications in dictating receptor interaction.

Derivatives of 2'-deoxyadenosine (B1664071) often exhibit notable affinity for the A1 adenosine receptor. The introduction of various substituents at the N6-position, such as cycloalkyl groups, has been a key strategy in modulating A1 receptor binding. For instance, N6-cycloalkyl derivatives of 2'-deoxyadenosine bind to the A1 receptor with affinities in the high nanomolar range. researchgate.net The presence of a chlorine atom at the 2-position of the adenine (B156593) ring can further enhance this affinity. researchgate.net

Functionally, many 2'-deoxyadenosine derivatives act as partial agonists at the A1 receptor. researchgate.net This is in contrast to their corresponding ribose-containing counterparts, which typically behave as full agonists. researchgate.net The removal of the 2'-hydroxyl group is a critical determinant of this shift in efficacy, suggesting that this particular functional group plays a significant role in the conformational changes required for full receptor activation. researchgate.net The partial agonism of these derivatives has been demonstrated through guanosine (B1672433) 5'-triphosphate (GTP) shift assays and measurements of guanosine 5'-(γ-thio)triphosphate (GTPγS) binding. researchgate.net It has been observed that these partial agonists are less efficient at stabilizing the high-affinity state of the A1 receptor, which is necessary for G protein activation. researchgate.net

Table 1: A1 Adenosine Receptor Binding of 2'-deoxy-N-ethyladenosine Analogs

| Compound | Modification | Receptor Affinity (Ki) | Functional Activity |

|---|---|---|---|

| N6-Cyclohexyl-2'-deoxyadenosine | N6-Cyclohexyl | High Nanomolar | Partial Agonist |

| 2-Chloro-N6-cyclopentyl-2'-deoxyadenosine | 2-Chloro, N6-Cyclopentyl | High Nanomolar | Partial Agonist |

The A2A adenosine receptor presents a different pharmacological profile for 2'-deoxy-N-ethyladenosine analogs. While some derivatives show affinity for this subtype, significant selectivity often requires specific structural features. For instance, certain 2-substituted 5'-N-ethylcarboxamidoadenosine (NECA) derivatives exhibit high affinity for rat A2A receptors, though this affinity can be lower for the human A2A receptor subtype. researchgate.net

The development of selective A2A receptor ligands has been a major focus of research. For example, the introduction of a 2-hexynyl group at the C2-position of a truncated 4'-thioadenosine derivative can convert an A3 antagonist into a potent A2A agonist. researchgate.net This highlights the importance of the C2 position in determining A2A receptor affinity and efficacy. In contrast, modifications at the N6-position with bulky hydrophobic groups, which often confer A1 and A3 selectivity, can reduce A2A receptor affinity. nih.gov

Table 2: A2A Adenosine Receptor Binding of Adenosine Analogs

| Compound | Modification | Receptor Affinity (Ki) | Functional Activity |

|---|---|---|---|

| 2-(Cyclohexylmethylidinehydrazino)adenosine (SHA 174) | 2-Substituted | High | Agonist |

| CGS 21680 | 2-Substituted, 5'-N-ethylcarboxamido | High | Agonist |

| Truncated 2-hexynyl-4'-thioadenosine derivative | C2-hexynyl, truncated 4'-thio | 7.19 ± 0.6 nM | Agonist |

The A2B adenosine receptor is generally characterized by a lower affinity for adenosine analogs compared to the A1, A2A, and A3 subtypes. nih.gov Consequently, developing high-affinity and selective ligands for the A2B receptor has been challenging. However, some 2- and 8-substituted 9-ethyladenine (B1664709) derivatives have been identified as antagonists for the A2B receptor. nih.gov The affinity of these compounds is determined through radioligand binding assays and functional assays that measure the inhibition of NECA-stimulated adenylyl cyclase activity. nih.gov The parent compound, NECA, is a potent but non-selective agonist at all four adenosine receptor subtypes, including A2B. sigmaaldrich.com

Table 3: A2B Adenosine Receptor Activity of Adenosine Analogs

| Compound | Modification | Functional Activity |

|---|---|---|

| NECA | 5'-N-ethylcarboxamido | Non-selective Agonist |

| 8-substituted 9-ethyladenine derivatives | 8-Substituted | Antagonist |

The A3 adenosine receptor exhibits a unique structure-activity relationship for 2'-deoxy-N-ethyladenosine analogs. Modifications at both the N6 and C2 positions of the adenine ring, as well as at the 5'-position of the ribose, have been shown to significantly influence A3 receptor affinity and selectivity. nih.gov For instance, N6-substituted adenosine derivatives with bulky hydrophobic groups tend to show selectivity for the A1 and A3 receptors. nih.gov

Furthermore, certain 2-substituted NECA derivatives have been investigated for their affinity and selectivity at human A3 adenosine receptors, with some compounds showing higher affinity for the A3 subtype compared to the A2A subtype. researchgate.net The development of selective A3 agonists has been a significant area of research, with compounds like 2-Cl-IB-MECA demonstrating high potency and selectivity for the A3 receptor over the A1 and A2A subtypes. glpbio.com A series of adenosine and 2'-deoxyadenosine derivatives modified with a 1,12-dicarba-closo-dodecaborane cluster showed a general preference for the A3 receptor. nih.gov

Table 4: A3 Adenosine Receptor Binding of Adenosine Analogs

| Compound | Modification | Receptor Affinity (Ki) | Selectivity |

|---|---|---|---|

| 2-Cl-IB-MECA | 2-Chloro, N6-(3-iodobenzyl), 5'-N-methylcarboxamido | 0.33 nM | 2500-fold over A1, 1400-fold over A2A |

| N6-(3-phenylpropyl)adenosine | N6-(3-phenylpropyl) | 7.5 nM | A3 selective |

| 2-substituted NECA derivatives | 2-Substituted, 5'-N-ethylcarboxamido | Varies | Higher for A3 than A2A in some cases |

Ligand-Receptor Binding Kinetics and Thermodynamics for 2'-deoxy-N-ethyladenosine and its Analogs

The interaction between a ligand and its receptor is not solely defined by its affinity (a thermodynamic parameter) but also by the rates at which the ligand associates and dissociates from the receptor (kinetic parameters). ibmc.msk.ruwikipedia.org These kinetic properties, including the on-rate (k_on) and off-rate (k_off), and the resulting residence time (1/k_off), are increasingly recognized as critical determinants of a drug's in vivo efficacy and can contribute to kinetic selectivity. ibmc.msk.ruresearchgate.net

While extensive data on the binding affinities of 2'-deoxy-N-ethyladenosine analogs are available, detailed studies on their binding kinetics and thermodynamics are less common in the public domain. The determination of these parameters typically requires specialized experimental techniques, such as surface plasmon resonance or radioligand binding assays conducted under non-equilibrium conditions. wikipedia.org Understanding the molecular features that govern the kinetics of ligand-receptor binding is an active area of research and is crucial for the rational design of drugs with optimized pharmacokinetic and pharmacodynamic profiles. ibmc.msk.ruimrpress.com

Molecular Modeling and Computational Simulations of 2'-deoxy-N-ethyladenosine-Receptor Complexes

Molecular modeling and computational simulations have become indispensable tools for understanding the interactions between ligands like 2'-deoxy-N-ethyladenosine and their receptor targets at an atomic level. mdpi.com These methods provide valuable insights into the binding modes of agonists and antagonists, helping to rationalize observed structure-activity relationships and guide the design of novel, more selective ligands. nih.govnih.gov

For the adenosine receptors, homology models have been constructed based on the crystal structures of related G protein-coupled receptors (GPCRs), such as bacteriorhodopsin and, more recently, the A2A adenosine receptor itself. mdpi.comnih.govacs.org These models allow for the docking of ligands like 2'-deoxy-N-ethyladenosine derivatives into the putative binding site.

Docking studies have been instrumental in proposing binding poses that are consistent with biochemical and pharmacological data. For example, in the A2A receptor, two histidine residues have been identified as being crucial for ligand coordination. nih.gov Molecular dynamics (MD) simulations can further refine these docked poses and provide insights into the dynamic nature of the ligand-receptor complex, including the role of specific amino acid residues in ligand recognition and receptor activation. mdpi.com For the A3 receptor, docking analyses have helped to explain the high selectivity of certain C2-extended nucleoside analogs by suggesting a degree of receptor plasticity in the extracellular region that can accommodate bulky substituents. mdpi.com These computational approaches continue to evolve and play a critical role in the discovery and development of novel adenosine receptor modulators. nih.gov

Docking Studies and Conformational Analysis of 2'-deoxy-N-ethyladenosine

Docking studies and conformational analysis are crucial computational techniques used to predict the binding orientation and structural dynamics of a ligand within a receptor's active site. Although specific studies on 2'-deoxy-N-ethyladenosine are scarce, extensive research on 2'-deoxyadenosine and its analogs provides a strong basis for understanding its likely conformational preferences and interactions.

Conformational Analysis:

The conformation of a nucleoside like 2'-deoxy-N-ethyladenosine is primarily defined by the torsion angle of the glycosidic bond (syn or anti) and the puckering of the sugar moiety. For 2'-deoxyadenosine, comprehensive conformational analysis using quantum-chemical density functional theory has identified 88 stable conformers. biopolymers.org.ua The relative stability of these conformers is influenced by the orientation of the nucleobase, the conformation of the furanose ring, and intramolecular hydrogen bonds. tandfonline.com

Studies on 2'-amino-2'-deoxyadenosine (B84144) have shown that it preferentially adopts the S-syn-g+/t conformation, where the base is restricted to the anti-conformation for about one-third of the molecules in the S state. nih.gov This contrasts with 3'-amino-3'-deoxyadenosine, which favors the N-anti-g+ conformation. nih.gov It is plausible that the N-ethyl substitution in 2'-deoxy-N-ethyladenosine would influence these conformational equilibria.

A study on radiation-induced derivatives of 2'-deoxyadenosine revealed that the sugar moiety can adopt a pyranose configuration, with the alpha anomer showing a predominant 1C4 conformation and the beta anomer a 4C1 conformation. nih.gov

Table 1: Conformational Preferences of 2'-deoxyadenosine Analogs

| Compound | Predominant Conformation (Ribose State - Base Orientation) | Reference |

| 2'-amino-2'-deoxyadenosine | S-syn | nih.gov |

| 3'-amino-3'-deoxyadenosine | N-anti | nih.gov |

This table is generated based on available data for related compounds and is intended to be illustrative.

Docking Studies:

Molecular docking simulations for various adenosine receptor ligands have been performed to understand their binding modes. acs.orgmdpi.com For instance, docking of agonists into the adenosine A1 receptor structure has revealed key interactions within the binding site. acs.org While no specific docking data for 2'-deoxy-N-ethyladenosine is available, it is expected to bind to the orthosteric site of adenosine receptors, similar to adenosine itself. The N-ethyl group would likely occupy a specific sub-pocket, and its interaction with surrounding amino acid residues would be a key determinant of binding affinity and selectivity. The binding affinity of ligands like adenosine and cordycepin (B1669437) to adenosine deaminase is related to the number and position of hydroxyl groups on the ribose, which affects hydrogen bonding. researchgate.net

Molecular Dynamics Simulations of 2'-deoxy-N-ethyladenosine Receptor Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic nature of ligand-receptor interactions over time. mdpi.com These simulations have been extensively applied to adenosine receptors (ARs) to investigate aspects like ligand binding, receptor activation, allosteric modulation, and dimerization. mdpi.comnih.gov

While specific MD simulations for 2'-deoxy-N-ethyladenosine are not reported, simulations with adenosine and other agonists at the A1 and A2A receptors have provided significant insights. mdpi.comsemanticscholar.org MD simulations have shown that the binding of an agonist induces conformational changes in the receptor, leading to its activation and subsequent G-protein coupling. mdpi.com For instance, simulations have elucidated the role of specific G-proteins in stabilizing the active state of the A2AAR. mdpi.com

The binding affinities of adenosine, 2'-deoxyadenosine, and cordycepin (3'-deoxyadenosine) to adenosine deaminase have been studied, revealing that the binding affinity is related to the number of hydroxyl groups on the ribose moiety. researchgate.net The order of binding affinities was found to be adenosine > cordycepin > 2'-deoxyadenosine. researchgate.net This suggests that the 2'-deoxy nature of 2'-deoxy-N-ethyladenosine would influence its interaction profile.

Table 2: Binding Affinities of Adenosine Analogs to Adenosine Deaminase 1 (ADA1)

| Ligand | Relative Binding Affinity | Reference |

| Adenosine | Highest | researchgate.net |

| Cordycepin (3'-deoxyadenosine) | Intermediate | researchgate.net |

| 2'-deoxyadenosine | Lowest | researchgate.net |

This table illustrates the impact of the deoxyribose moiety on binding, which is relevant for understanding the interactions of 2'-deoxy-N-ethyladenosine.

MD simulations could predict how the N-ethyl group of 2'-deoxy-N-ethyladenosine affects the stability of the ligand-receptor complex, the residence time of the ligand in the binding pocket, and the conformational landscape of the receptor upon binding.

Allosteric Modulation of Adenosine Receptors by 2'-deoxy-N-ethyladenosine Analogs

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the affinity and/or efficacy of the orthosteric ligand, respectively. frontiersin.org This approach offers the potential for greater subtype selectivity and a more physiological-like modulation of receptor activity. frontiersin.org

There is no direct evidence of 2'-deoxy-N-ethyladenosine or its close analogs acting as allosteric modulators of adenosine receptors. Research into allosteric modulators for adenosine receptors has identified various chemical scaffolds, such as imidazoquinolines and amiloride (B1667095) derivatives, that act at the A3AR. nih.gov For the A1AR, compounds have been discovered that act as PAMs, offering a potential therapeutic strategy for conditions like neuropathic pain. pnas.org

The development of allosteric modulators for the A2A and A2B receptors has been less fruitful, though some N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines have been suggested as potential allosteric modulators at A2AARs. frontiersin.org

Given that 2'-deoxy-N-ethyladenosine is an adenosine analog, it is more likely to function as an orthosteric agonist. However, the possibility of its derivatives acting as allosteric modulators cannot be entirely ruled out. The synthesis and screening of a library of 2'-deoxyadenosine derivatives with various substitutions could potentially identify novel allosteric modulators. The structural modifications would need to be significant enough to shift the binding from the highly conserved orthosteric site to a less conserved allosteric pocket.

Table 3: Examples of Allosteric Modulators for Adenosine Receptors

| Receptor Subtype | Modulator Type | Example Compound Class | Reference |

| A1AR | PAM | Novel non-adenosine-like agonists | nih.gov |

| A3AR | NAM/PAM | Imidazoquinolines, Pyridinylisoquinolines | nih.gov |

| A2AAR | PAM | N6-1,3-diphenylurea derivatives | frontiersin.org |

This table provides examples of known allosteric modulators to illustrate the types of compounds that have been identified for different adenosine receptor subtypes.

Intracellular and Extracellular Biochemical Pathways Modulated by 2 Deoxy N Ethyladenosine

Effects of 2'-deoxy-N-ethyladenosine on Adenylyl Cyclase Activity and Cyclic AMP Production

The modulation of adenylyl cyclase (AC), a key enzyme in the production of the second messenger cyclic AMP (cAMP), is a hallmark of adenosine (B11128) receptor signaling. wikipedia.org The effect of an adenosine analog on AC activity is typically dependent on the receptor subtype it activates and its chemical structure.

Research on structurally similar compounds shows conflicting potential effects. Studies on rat posterior and anterior pituitary glands, as well as heart sarcolemma, have demonstrated that 2'-deoxyadenosine (B1664071) consistently acts as an inhibitor of adenylyl cyclase. nih.govnih.govkarger.com This inhibitory action is characteristic of P-site inhibition of the enzyme. nih.gov Conversely, adenosine analogs featuring an N-ethyl group, such as N-ethylcarboxamideadenosine (NECA), are potent stimulators of adenylyl cyclase activity. nih.govnih.govkarger.com NECA stimulates AC in a concentration-dependent manner, leading to an increase in intracellular cAMP levels. pnas.orgoup.com This stimulation is often dependent on the presence of guanine (B1146940) nucleotides and can be blocked by adenosine receptor antagonists, indicating a receptor-mediated mechanism. nih.govkarger.com

Given that 2'-deoxy-N-ethyladenosine combines the 2'-deoxyribose moiety with an N-ethyl group, its precise effect on adenylyl cyclase and cAMP production remains to be empirically determined. It could potentially exhibit either inhibitory or stimulatory activity, depending on its affinity for different adenosine receptor subtypes and its interaction with the enzyme's catalytic or P-site.

Table 1: Effects of Related Adenosine Analogs on Adenylyl Cyclase Activity

| Compound | Tissue/Cell Model | Effect on Adenylyl Cyclase | Citation |

|---|---|---|---|

| 2'-deoxyadenosine | Rat Posterior Pituitary | Inhibition | nih.gov |

| Rat Heart Sarcolemma | Inhibition | nih.gov | |

| Rat Anterior Pituitary | Inhibition | karger.com | |

| N-ethylcarboxamideadenosine (NECA) | Rat Posterior Pituitary | Stimulation | nih.gov |

| Rat Heart Sarcolemma | Stimulation | nih.gov | |

| Rat Anterior Pituitary | Stimulation | karger.com |

G Protein Coupling Mechanisms Elicited by 2'-deoxy-N-ethyladenosine Receptor Activation

G protein-coupled receptors (GPCRs) are the primary targets for extracellular adenosine and its analogs. nih.gov The four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) couple to different classes of heterotrimeric G proteins to initiate downstream signaling. nih.govplos.org The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), which inhibit adenylyl cyclase, while A₂ₐ and A₂ₑ receptors primarily couple to stimulatory G proteins (Gₛ), which activate adenylyl cyclase. nih.govnih.gov

The N-ethyl substituted analog, NECA, is known to activate A₂ₐ and A₂ₑ receptors, leading to Gₛ-mediated stimulation of cAMP production. nih.govnih.gov However, studies have revealed more complex coupling mechanisms. In HEK293 cells, the A₂ₑ adenosine receptor can couple to both Gₛ and Gᵢ to mediate the activation of the ERK1/2 signaling pathway. nih.gov Furthermore, the coupling of A₂ₐ receptors can be influenced by the cellular environment; for example, A₂ₐ receptors in the rat cortex appear to couple to Gᵢ/Gₒ proteins, in addition to the expected Gₛ coupling observed in the striatum. nih.gov This is demonstrated by the sensitivity of agonist binding to pertussis toxin, which uncouples Gᵢ/Gₒ proteins from their receptors. nih.gov

The specific G protein coupling profile of 2'-deoxy-N-ethyladenosine would depend on its binding affinity and efficacy at the different adenosine receptor subtypes. Its structural similarity to both 2'-deoxyadenosine and N-ethyl substituted agonists suggests it could interact with multiple receptor types, potentially eliciting complex, tissue-specific signaling responses through various G proteins.

Modulation of Protein Kinase Activity (e.g., PKA, PKC, MAPK) by 2'-deoxy-N-ethyladenosine

The activation of G proteins by adenosine receptor agonists triggers signaling cascades that heavily involve various protein kinases. The specific kinases modulated depend on the G protein pathway activated.

Protein Kinase A (PKA): As a primary effector of cAMP, PKA is a central node in adenosine signaling. nih.gov Agonists that stimulate adenylyl cyclase and increase cAMP levels, like NECA, lead to the activation of PKA. oup.com Activated PKA then phosphorylates numerous downstream targets, regulating diverse cellular functions. nih.gov

Protein Kinase C (PKC): Some adenosine receptor signaling, particularly through A₂ₑ receptors, can involve PKC. Studies on HEK293 cells show that NECA-induced activation of ERK1/2 (a MAPK) is completely dependent on PKC activity. nih.gov This suggests a signaling pathway that may involve G proteins other than Gₛ, potentially Gᵩ/₁₁ which classically activates phospholipase C and subsequently PKC.

Mitogen-Activated Protein Kinases (MAPK): The MAPK family, including ERK1/2, is a convergence point for many GPCR signaling pathways. A₂ₑ receptor activation by NECA has been shown to stimulate ERK1/2 activity through both Gₛ and Gᵢ protein-dependent mechanisms, which also involve PKC. nih.gov

The potential for 2'-deoxy-N-ethyladenosine to modulate these kinases is high, but the specific pattern of activation or inhibition would be contingent on its receptor binding profile and the subsequent G protein and second messenger systems it engages.

Table 2: Protein Kinase Modulation by the Related Agonist NECA

| Kinase Family | Specific Kinase | Effect | Cell Model | Citation |

|---|---|---|---|---|

| cAMP-Dependent | PKA | Activation | Human Spermatozoa | oup.com |

| Protein Kinase C | PKC | Involved in downstream signaling | HEK293 cells | nih.gov |

| MAPK | ERK1/2 | Stimulation | HEK293 cells | nih.gov |

Influence of 2'-deoxy-N-ethyladenosine on Nucleoside Transporters and Cellular Uptake Mechanisms

The entry of nucleosides and their analogs into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs). wikipedia.orgelifesciences.org These transporters are crucial for salvaging nucleosides for nucleic acid synthesis and for the cellular uptake of many nucleoside-based drugs. frontiersin.orgopenmedscience.com The two major families of NTs are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.orgpsu.edu

ENTs, such as ENT1 and ENT2, facilitate bidirectional transport of nucleosides down their concentration gradient, while CNTs use a sodium gradient to actively transport nucleosides into cells. psu.eduahajournals.org These transporters exhibit broad but distinct substrate specificities. For instance, ENT1 and ENT2 transport a wide array of purine (B94841) and pyrimidine (B1678525) nucleosides, and are responsible for the uptake of many anticancer and antiviral drugs. wikipedia.orgpsu.edu The transport of adenosine itself via ENT1 is a key mechanism for regulating extracellular adenosine levels and suppressing antitumor immunity. ahajournals.orgnih.gov

While there are no specific studies on the transport of 2'-deoxy-N-ethyladenosine, it is highly probable that as a nucleoside analog, it would be a substrate for one or more NT proteins. The efficiency and selectivity of its transport would depend on how the N-ethyl modification affects its recognition by the binding sites of the various ENT and CNT subtypes.

Enzymatic Transformations of 2'-deoxy-N-ethyladenosine (e.g., Phosphorylation, Deamination)

Once inside the cell, nucleoside analogs are often subjected to the same enzymatic machinery as endogenous nucleosides, primarily phosphorylation and deamination.

Phosphorylation: Nucleoside analogs must typically be phosphorylated to their mono-, di-, and triphosphate forms to become active. frontiersin.org This process is initiated by nucleoside kinases. For 2'-deoxyadenosine, the enzyme deoxyadenosine (B7792050) kinase catalyzes the first phosphorylation step to produce dAMP. wikipedia.org Other 2'-deoxyadenosine analogs, such as the antiviral compound 4′-C-ethyl-2′-deoxyadenosine, are also known to be phosphorylated by cellular kinases to their active triphosphate form. asm.org It is therefore plausible that 2'-deoxy-N-ethyladenosine is also a substrate for cellular kinases.

Deamination: Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine (B131508), respectively. nih.govdrugbank.com This action is critical for maintaining adenosine homeostasis, and its absence leads to severe immunodeficiency due to the accumulation of toxic deoxyadenosine. wikipedia.org The susceptibility of a modified nucleoside to ADA can be altered by substitutions. For example, the antiviral analog 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is resistant to degradation by ADA, which contributes to its long half-life. nih.gov The effect of the N-ethyl group on the deamination of 2'-deoxy-N-ethyladenosine by ADA has not been documented.

Impact on Purine Metabolism and Related Biochemical Networks

As a modified purine nucleoside, 2'-deoxy-N-ethyladenosine is expected to intersect with the intricate network of purine metabolism. utah.edu The purine salvage pathway allows cells to recycle nucleosides and nucleobases, and enzymes within this pathway would likely process 2'-deoxy-N-ethyladenosine. kegg.jp

Following its potential phosphorylation, the resulting nucleotide analog could compete with endogenous (d)ATP for incorporation into nucleic acids or for use by ATP-dependent enzymes. frontiersin.orgasm.org If deaminated, it would be converted into a 2'-deoxyinosine derivative, entering a different branch of the purine degradation or salvage pathway. nih.gov The introduction of such an analog can disrupt the delicate balance of the purine nucleotide pool, which can have significant downstream consequences on cellular processes, including DNA replication and energy metabolism. nih.govutah.edu

Investigation of Downstream Signaling Cascades in response to 2'-deoxy-N-ethyladenosine

The downstream signaling cascades initiated by 2'-deoxy-N-ethyladenosine would be a composite of its interactions with extracellular receptors and its intracellular metabolic fate.

Receptor-Mediated Signaling: If 2'-deoxy-N-ethyladenosine acts as an agonist at adenosine receptors, it would trigger G protein-dependent signaling. nih.gov Activation of A₂ receptors would likely lead to the Gₛ/adenylyl cyclase/cAMP/PKA pathway, influencing a wide range of cellular functions. oup.comnih.gov Potential coupling to other G proteins like Gᵢ or Gᵩ could activate MAPK and PKC pathways, respectively, leading to changes in gene expression and cell proliferation. nih.gov

Metabolism-Mediated Effects: Following cellular uptake via nucleoside transporters, enzymatic transformation of the compound would have significant consequences. openmedscience.comahajournals.org Phosphorylation to its triphosphate form could lead to its incorporation into DNA, potentially causing chain termination and cytotoxicity, a mechanism exploited by many antiviral and anticancer nucleoside drugs. frontiersin.orgasm.org Its metabolism could also alter the pools of natural purine nucleotides, impacting cellular bioenergetics and nucleic acid synthesis. nih.govutah.edu

Regulation of Gene Transcription and Protein Expression by 2'-deoxy-N-ethyladenosine-Mediated Signaling

A comprehensive search of scientific databases and literature reveals no specific data on the regulation of gene transcription and protein expression mediated by Adenosine, 2'-deoxy-N-ethyl- . The mechanisms by which many nucleoside analogs exert their effects often involve interference with DNA and RNA synthesis, or modulation of signaling pathways that impact transcription factors and protein synthesis. However, studies detailing these specific interactions for Adenosine, 2'-deoxy-N-ethyl- have not been published. Consequently, there are no research findings to populate a data table on this topic.

Cellular Responses to 2'-deoxy-N-ethyladenosine in Model Systems (e.g., Cell Lines)

There is a notable absence of published research on the cellular responses to Adenosine, 2'-deoxy-N-ethyl- in model systems such as cell lines. Typically, the evaluation of novel nucleoside analogs involves assessing their impact on cell viability, proliferation, cell cycle progression, and the induction of apoptosis in various, often cancerous, cell lines. Such studies provide crucial insights into the potential therapeutic applications of these compounds. Despite the synthesis of various deoxyadenosine derivatives for biological evaluation, specific data regarding the cellular effects of Adenosine, 2'-deoxy-N-ethyl- remains unavailable. Therefore, a data table summarizing cellular responses cannot be constructed.

Advanced Research Methodologies and Analytical Techniques for 2 Deoxy N Ethyladenosine

Spectroscopic Characterization Techniques for 2'-deoxy-N-ethyladenosine (e.g., NMR, Mass Spectrometry, IR)

The precise identification and structural elucidation of 2'-deoxy-N-ethyladenosine rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the compound.

Detailed research findings:

Comprehensive searches of scientific literature did not yield specific Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopic data for 2'-deoxy-N-ethyladenosine. While studies on related compounds such as N6-methyl-2'-deoxyadenosine and other N6-substituted purine (B94841) analogues exist, the precise spectral characteristics for the N-ethyl variant are not publicly available. sigmaaldrich.com The following descriptions outline the principles of these techniques and the expected, yet unconfirmed, spectral features for 2'-deoxy-N-ethyladenosine based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR would be expected to show distinct signals for the protons of the deoxyribose sugar, the adenine (B156593) base, and the N-ethyl group. The ethyl group would likely present as a triplet and a quartet due to spin-spin coupling.

¹³C NMR would provide information on the number and chemical environment of the carbon atoms. Specific shifts would be expected for the carbons of the deoxyribose, the purine ring, and the ethyl substituent.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

The mass spectrum of 2'-deoxy-N-ethyladenosine would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the deoxyribose sugar and parts of the ethyl group. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of 2'-deoxy-N-ethyladenosine would be expected to display characteristic absorption bands for N-H, C-N, C-O, and C-H bonds within the molecule. vscht.cznih.govacs.orglibretexts.org

Table 1: Hypothetical Spectroscopic Data for 2'-deoxy-N-ethyladenosine

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for deoxyribose, adenine, and a characteristic ethyl group (triplet and quartet). |

| ¹³C NMR | Resonances for all carbon atoms in the deoxyribose, purine, and ethyl moieties. |

| Mass Spec. | Molecular ion peak corresponding to the exact mass; fragmentation of sugar and ethyl groups. |

| IR Spec. | Absorption bands for N-H, C-N, C-O, and C-H functional groups. |

Note: Specific experimental data for 2'-deoxy-N-ethyladenosine is not available in the public domain based on conducted searches. The table represents expected features.

Chromatographic Methods for Purification and Analysis of 2'-deoxy-N-ethyladenosine

Chromatographic techniques are essential for the purification and analysis of 2'-deoxy-N-ethyladenosine, ensuring the isolation of a pure compound for further studies.

Detailed research findings:

Specific high-performance liquid chromatography (HPLC) methods for the routine purification and analysis of 2'-deoxy-N-ethyladenosine are not detailed in the available scientific literature. However, a study on the DNA adducts formed by acetaldehyde (B116499) mentions the development of a ³²P-postlabeling method for the analysis of N6-ethyl-2'-deoxyadenosine (N6-ethyl-dA) in DNA samples. ki.se This indicates that methods for its detection in complex biological matrices have been developed. Generally, reversed-phase HPLC is a common and effective method for the purification of nucleoside analogues. nih.govoup.comresearchgate.net

The principle of HPLC involves passing a mixture through a column containing a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a compound like 2'-deoxy-N-ethyladenosine, a C18 reversed-phase column would likely be used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as purine-containing compounds absorb UV light.

Table 2: General Chromatographic Parameters for Nucleoside Analogues

| Parameter | Typical Conditions |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile/methanol) |

| Detection | UV-Vis Detector (at the λmax of the compound) |

| Purity Assessment | Peak area percentage in the chromatogram |

Note: Specific retention times and detailed protocols for 2'-deoxy-N-ethyladenosine are not publicly documented.

Radioligand Binding Assays for Receptor Affinity Determination of 2'-deoxy-N-ethyladenosine

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor.

Detailed research findings:

No specific radioligand binding assay data, such as the inhibitory constant (Ki), for 2'-deoxy-N-ethyladenosine at any receptor could be located in the searched scientific literature. Studies on various other N6-substituted adenosine (B11128) derivatives have been conducted, revealing a wide range of affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3). researchgate.netacs.orgnih.govnih.govscience.gov However, without experimental data for the N-ethyl derivative, its receptor affinity profile remains uncharacterized.

These assays typically involve competing the non-labeled compound of interest (in this case, 2'-deoxy-N-ethyladenosine) with a known radiolabeled ligand that has high affinity and selectivity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value can be calculated.

Table 3: Radioligand Binding Affinity (Ki) of 2'-deoxy-N-ethyladenosine

| Receptor Subtype | Ki (nM) |

|---|---|

| Adenosine A1 | Data not available |

| Adenosine A2A | Data not available |

| Adenosine A2B | Data not available |

| Adenosine A3 | Data not available |

Note: Receptor binding affinities for 2'-deoxy-N-ethyladenosine are not publicly available.

In Vitro Functional Assays for 2'-deoxy-N-ethyladenosine Receptor Activity

In vitro functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor activation or inhibition.

Adenylyl Cyclase Activity Assays

Adenylyl cyclase is a key enzyme in signal transduction pathways, catalyzing the conversion of ATP to cyclic AMP (cAMP). Its activity is modulated by G protein-coupled receptors (GPCRs), such as adenosine receptors.

Detailed research findings:

There is no specific data available in the public domain regarding the effect of 2'-deoxy-N-ethyladenosine on adenylyl cyclase activity. Studies on other adenosine analogs have shown that they can either stimulate (via Gs-coupled receptors like A2A and A2B) or inhibit (via Gi-coupled receptors like A1 and A3) adenylyl cyclase. nih.govnih.gov The effect of 2'-deoxy-N-ethyladenosine would depend on its specific affinity and efficacy at these receptor subtypes.

Adenylyl cyclase activity assays typically measure the production of cAMP from ATP in cell membranes or whole cells in response to the test compound. The amount of cAMP produced is quantified, often using radioimmunoassays or more modern luminescence-based methods.

Table 4: Adenylyl Cyclase Activity of 2'-deoxy-N-ethyladenosine

| Assay Parameter | Result |

|---|---|

| EC50 / IC50 | Data not available |

| Receptor(s) Mediate d | Data not available |

Note: The effect of 2'-deoxy-N-ethyladenosine on adenylyl cyclase activity has not been reported in the searched literature.

cAMP Accumulation Assays

These assays are a direct measure of the functional consequence of adenylyl cyclase activation or inhibition within intact cells.

Detailed research findings:

No published studies were found that specifically measured the effect of 2'-deoxy-N-ethyladenosine on intracellular cAMP accumulation. This functional data is essential for understanding its cellular activity. Many adenosine receptor agonists are known to modulate cAMP levels. unife.itsigmaaldrich.comnih.govnih.gov

In a typical cAMP accumulation assay, cells expressing the target receptor are treated with the test compound, and the resulting change in intracellular cAMP levels is measured. This is often done in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

Table 5: cAMP Accumulation in Response to 2'-deoxy-N-ethyladenosine

| Cell Type | Receptor Target | EC50 / IC50 |

|---|---|---|

| Data not available | Data not available | Data not available |

Note: Data on cAMP accumulation assays for 2'-deoxy-N-ethyladenosine are not publicly available.

Calcium Flux Assays

Calcium flux assays measure changes in intracellular calcium concentrations, which is another important second messenger pathway for some GPCRs, including certain adenosine receptor subtypes under specific conditions.

Detailed research findings:

There is no available data from calcium flux assays for 2'-deoxy-N-ethyladenosine. While some adenosine receptors, particularly A2B and A3 receptors, have been shown to couple to signaling pathways that lead to changes in intracellular calcium, the ability of 2'-deoxy-N-ethyladenosine to elicit such a response is unknown. nih.govresearchgate.netresearchgate.netmoleculardevices.com

These assays utilize fluorescent dyes that are sensitive to calcium ions. When a compound activates a receptor that leads to an increase in intracellular calcium, the dye fluoresces, and this change in fluorescence is measured over time to determine the cellular response.

Table 6: Calcium Flux in Response to 2'-deoxy-N-ethyladenosine

| Cell Type | Receptor Target | Response (e.g., EC50) |

|---|---|---|

| Data not available | Data not available | Data not available |

Note: Calcium flux data for 2'-deoxy-N-ethyladenosine is not available in the public scientific literature.

Reporter Gene Assays for Receptor Activation

No studies were identified that utilize reporter gene assays to investigate the receptor activation profile of 2'-deoxy-N-ethyladenosine. Reporter gene assays are a common technique to study gene expression regulation and signal transduction pathways. thermofisher.combmglabtech.comlu.se In a typical assay, a reporter gene (such as luciferase or beta-galactosidase) is placed under the control of a specific regulatory DNA sequence; the activity of the reporter protein then serves as an indicator of the activation of the pathway of interest. thermofisher.compromega.compromega.jp While this methodology is widely used, its application to 2'-deoxy-N-ethyladenosine has not been documented in the available scientific literature.

Site-Directed Mutagenesis and Receptor Chimeras in 2'-deoxy-N-ethyladenosine Research

There is no available research detailing the use of site-directed mutagenesis or receptor chimeras to study the interactions of 2'-deoxy-N-ethyladenosine. Site-directed mutagenesis is a molecular biology technique used to create specific changes in a DNA sequence, allowing for the investigation of the structure and function of the resulting proteins. wikipedia.orgneb.com This method is often employed to identify key amino acid residues in a receptor that are crucial for ligand binding or signal transduction. ucl.ac.uknih.gov However, no publications indicate that this technique has been applied to elucidate the molecular targets or mechanism of action for 2'-deoxy-N-ethyladenosine.

Crystallography and Structural Biology of 2'-deoxy-N-ethyladenosine-Interacting Proteins

No crystallographic or structural biology data exists for 2'-deoxy-N-ethyladenosine in complex with any protein. X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. nih.govacs.orgresearchgate.net Such studies provide critical insights into the binding mode of a compound and the conformational changes it may induce in its target protein. nih.govelifesciences.org While structural information is available for other adenosine derivatives and their interacting proteins rcsb.orgrcsb.org, similar data for 2'-deoxy-N-ethyladenosine is not present in the public scientific databases.

Structure Activity Relationship Studies of 2 Deoxy N Ethyladenosine Analogs

Impact of N6-Ethyl Substitution on Adenosine (B11128) Receptor Selectivity and Potency

The substitution at the N6-position of the adenine (B156593) ring is a critical determinant of the pharmacological profile of adenosine analogs. The N6-ethyl group, in particular, has been shown to influence both potency and selectivity at adenosine receptor subtypes.

In studies of adenosine derivatives, N6-Ethyladenosine has demonstrated high affinity for the human A1 and A3 adenosine receptors (ARs), with Ki values of 4.9 nM and 4.7 nM, respectively. medchemexpress.com It exhibits greater selectivity for these subtypes over the A2A receptor, where its affinity is significantly lower (Ki of 8900 nM). medchemexpress.com This suggests that the ethyl group at the N6 position is well-accommodated by the A1 and A3 receptor binding pockets, contributing to potent agonism.

When the N6-ethyl modification is incorporated into a 2'-deoxyadenosine (B1664071) scaffold, specifically 2'-deoxyadenosine 3',5'-bisphosphate, it results in a compound with intermediate potency as a P2Y1 receptor antagonist. nih.gov In this context, the N6-methyl modification was found to be optimal, enhancing antagonistic potency 17-fold and removing the residual agonist activity present in the parent compound. nih.gov The N6-ethyl group provided a less potent antagonist, while a larger N6-propyl substitution led to a complete loss of activity at the P2Y1 receptor. nih.gov This indicates a strict size limitation for the N6-substituent in the P2Y1 receptor binding site.

Table 1: Effect of N6-Alkyl Substitution on Receptor Activity

| Compound | Target Receptor | Activity | Potency (IC50 or Ki) |

|---|---|---|---|

| N6-Ethyladenosine | Human A1 AR | Agonist | 4.9 nM (Ki) medchemexpress.com |

| N6-Ethyladenosine | Human A3 AR | Agonist | 4.7 nM (Ki) medchemexpress.com |

| N6-Ethyladenosine | Human A2A AR | Agonist | 8900 nM (Ki) medchemexpress.com |

| N6-Methyl-2'-deoxyadenosine 3',5'-bisphosphate | P2Y1 | Antagonist | 330 nM (IC50) nih.gov |

| N6-Ethyl-2'-deoxyadenosine 3',5'-bisphosphate | P2Y1 | Antagonist | Intermediate Potency nih.gov |

Role of 2'-Deoxy Modification on Biological Activity and Receptor Interactions

The absence of the 2'-hydroxyl group on the ribose moiety, which defines 2'-deoxyadenosine, has significant conformational and biological implications. This modification can be well-tolerated in some receptor contexts while being detrimental in others.

In the development of P2Y1 receptor antagonists based on adenosine 3',5'- and 2',5'-bisphosphates, both 2'- and 3'-deoxy modifications were found to be well-tolerated, indicating that the 2'-hydroxyl group is not essential for binding to this specific receptor. nih.gov However, for other systems, the 2'-hydroxyl is crucial. For instance, in 8-substituted cyclic ADP-ribose (cADPR) derivatives, the 2'-hydroxyl group may engage in cooperative hydrogen bonding with the receptor, and its deletion in 2'-deoxy analogs can lead to a significant breakdown in this interaction and a change in bioactivity. acs.org

From a conformational standpoint, the 2'-deoxy modification can lead to instability. 2'-Deoxyadenosine is less stable in the high anti conformation, a glycosidic orientation that appears to be required for the activation of adenylate cyclase. pnas.org This instability may explain why 2'-deoxyadenosine is a poor activator of this enzyme. pnas.org Furthermore, substituting ribose with deoxyribose has been shown to destabilize the parallel duplex structure formed by poly(A) RNA, highlighting the structural importance of the 2'-hydroxyl in maintaining certain nucleic acid conformations. oup.com

Influence of Ribose Ring Modifications on 2'-deoxy-N-ethyladenosine Properties

While data on ribose ring modifications of 2'-deoxy-N-ethyladenosine itself is scarce, studies on related 2'-deoxyadenosine analogs provide valuable insights. Modifying the ribose ring, for instance by introducing conformational constraints, can significantly impact receptor affinity and selectivity.

In a key study on P2Y1 receptor ligands, the flexible ribose moiety of 2'-deoxyadenosine bisphosphate analogues was replaced with a constrained methanocarba ring system. medchemexpress.cn This modification locks the pseudosugar ring into either a Northern (N) or Southern (S) conformation. The (N)-conformation was found to be favored for recognition at P2Y1 receptors. medchemexpress.cn For example, the 2-chloro-N6-methyl-(N)-methanocarba analogue was a potent antagonist with an IC50 of 51.6 nM. medchemexpress.cn This demonstrates that the specific puckering of the sugar (or its substitute) is a critical factor for potent receptor interaction. Other modifications, such as incorporating a cyclobutyl ring, resulted in a less potent antagonist, while morpholine (B109124) ring-containing analogues were nearly inactive, further underscoring the specific spatial requirements of the receptor's binding pocket. medchemexpress.cn

Effects of Purine (B94841) Ring Substitutions (e.g., C2, C8) on 2'-deoxy-N-ethyladenosine Activity

Substitutions at the C2 and C8 positions of the purine ring offer another avenue to modulate the biological activity of 2'-deoxyadenosine analogs.

C2-Position: Research on N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate as a P2Y1 antagonist scaffold has shown that small alkyl groups at the C2 position are tolerated. nih.gov Specifically, 2-ethyl and 2-propyl groups were accepted, but bulkier groups diminished potency. nih.gov A significant finding was that a 2-ethynyl substitution increased the antagonist potency by 10-fold compared to the parent compound, suggesting a favorable electronic interaction between the triple bond and the P2Y1 receptor. nih.gov In other series, 2-chloro substitution is a common modification used to enhance potency and selectivity at various adenosine receptor subtypes. google.comacs.org

C8-Position: The C8 position is also critical for receptor interaction. An 8-bromo substitution on 2'-deoxyadenosine bisphosphate analogues was found to greatly reduce the ability of the compounds to interact with P2Y1 receptors. nih.gov This suggests that a bulky substituent at this position is detrimental to binding at this particular receptor. However, in other contexts, C8 substitution is known to force the nucleoside into a syn conformation, which can be exploited in inhibitor design for enzymes that bind this conformation. acs.org

Table 2: Effect of Purine Ring Substitution on P2Y1 Receptor Antagonist Potency

| Base Compound | Substitution | Potency (pA2 or IC50) | Fold Change vs. Parent |

|---|---|---|---|

| N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | None (Parent) | 6.55 (pA2) nih.gov | - |

| N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | 2-Ethyl | Tolerated nih.gov | N/A |

| N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | 2-Propyl | Tolerated nih.gov | N/A |

| N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | 2-Ethynyl | 7.54 (pA2) nih.gov | ~10-fold increase |

Development of Selective Agonists and Antagonists Based on 2'-deoxy-N-ethyladenosine Scaffolds

The development of selective agonists and antagonists from adenosine scaffolds, including 2'-deoxyadenosine derivatives, relies on the systematic application of the structure-activity relationships discussed above. By combining favorable modifications at the N6-, C2-, and ribose positions, ligands with high affinity and selectivity for a specific receptor subtype can be engineered. google.comnih.gov

For example, the path to discovering potent and selective P2Y1 antagonists involved modifying adenosine bisphosphates. The initial leads were converted from agonists to antagonists by altering the phosphate (B84403) groups and then optimized through modifications to the ribose and purine rings. nih.govnih.gov The discovery that an N6-methyl group on a 2'-deoxyadenosine bisphosphate scaffold enhanced antagonistic potency and eliminated agonism was a key step. nih.gov Further exploration of C2-substituents on this scaffold led to even more potent antagonists. nih.gov

Similarly, selective agonists for adenosine receptors are often achieved through N6-substitutions. sigmaaldrich.com The development of dual-acting ligands or highly selective agents often involves combining modifications at multiple positions, such as the N6, C2, and 5'-positions. google.com The principles learned from these related series can be applied to a 2'-deoxy-N-ethyladenosine scaffold to develop novel, selective receptor modulators.

Computational Approaches in SAR Studies of 2'-deoxy-N-ethyladenosine Derivatives

While specific computational studies on 2'-deoxy-N-ethyladenosine were not identified, computational methods are integral to modern SAR studies of adenosine receptor ligands. nih.gov Techniques like molecular docking and molecular dynamics simulations provide crucial insights into how these molecules interact with their receptor targets. acs.orgresearchgate.net

Molecular docking studies can predict the binding modes of various antagonists and agonists within the receptor's binding pocket. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, that are essential for high-affinity binding. nih.govacs.org For instance, computational analysis of A2A receptor antagonists has helped to compare the binding modes of different structural classes (e.g., xanthine (B1682287) vs. non-xanthine) and extract the essential features required for activity. nih.gov

Molecular dynamics simulations can further explore the stability of the ligand-receptor complex over time, confirming that the identified binding mode is stable and does not cause significant detrimental changes to the enzyme's structure. researchgate.net These computational approaches can rationalize observed SAR data, such as why a particular substitution enhances or diminishes activity, and provide a predictive basis for the rational design of new, more potent, and selective derivatives. acs.org

Emerging Research Perspectives and Future Directions for 2 Deoxy N Ethyladenosine

Chemical Biology Applications of 2'-deoxy-N-ethyladenosine as a Research Tool

Modified nucleosides, including derivatives of 2'-deoxyadenosine (B1664071), are invaluable tools in chemical biology for elucidating complex biological processes. 2'-deoxy-N-ethyladenosine and its analogs can be utilized in various applications, such as probing enzyme-substrate interactions, developing inhibitors for therapeutic purposes, and as structural probes in nucleic acids.

One key application is in the study of enzymes that metabolize adenosine (B11128) and its derivatives. For instance, adenosine deaminase (ADA) is an enzyme involved in purine (B94841) metabolism that catalyzes the deamination of adenosine. asm.org The introduction of a substituent like an ethyl group at the N6 position of 2'-deoxyadenosine can alter its recognition and processing by ADA, providing insights into the enzyme's active site and substrate specificity.

Furthermore, modified nucleosides are instrumental in the development of antiviral and anticancer agents. Analogs of 2'-deoxyadenosine can act as chain terminators in DNA synthesis, a mechanism exploited by many nucleoside reverse transcriptase inhibitors (NRTIs) against HIV. nih.govnih.gov The structural and conformational properties of these analogs, such as the pucker of the sugar ring, are critical for their biological activity. asm.orgnih.gov For example, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is a potent inhibitor of HIV reverse transcriptase, and its efficacy is partly attributed to its preferred sugar conformation. asm.orgnih.gov

The incorporation of modified nucleosides into oligonucleotides allows for the investigation of nucleic acid structure and function. These "designer" nucleic acids can be used to study DNA and RNA recognition by proteins, as well as to develop antisense therapies. The presence of a modified base can influence the stability and conformation of DNA and RNA duplexes. acs.orgmdpi.com For example, etheno-modified nucleosides, which are fluorescent, are used to study the structure and function of DNA and RNA molecules. oup.com

The table below summarizes some research applications of 2'-deoxyadenosine analogs.

| Application Area | Example Analog | Research Use |

| Enzyme Inhibition | 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | Potent inhibitor of HIV reverse transcriptase. nih.govnih.gov |

| Structural Biology | 1,N6-etheno-2'-deoxyadenosine | Fluorescent probe for studying nucleic acid structure and dynamics. oup.com |

| Antisense Technology | 2'-O-modified ribonucleosides | Enhancement of metabolic stability and binding affinity of oligonucleotides. acs.org |

| Chemical Biology Probes | N6-(2-(triphenylmethylthio)ethyl)adenosine | Introduction of a reactive thiol group into RNA for studying RNA-ligand interactions. mdpi.com |

Advanced Preclinical Models for Studying 2'-deoxy-N-ethyladenosine Mechanisms

The evaluation of the mechanisms of action of investigational compounds like 2'-deoxy-N-ethyladenosine relies on the use of sophisticated preclinical models that can recapitulate human physiology and disease states. While traditional 2D cell cultures have been foundational, the field is increasingly moving towards more complex and physiologically relevant systems. nih.gov

3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of the in vivo environment compared to monolayer cultures. nih.gov These models mimic the cell-cell and cell-matrix interactions found in tissues, providing a better context for studying the effects of nucleoside analogs on cellular processes like proliferation, differentiation, and apoptosis. For cancer research, tumor organoids can be used to assess the efficacy of novel nucleoside analogs as chemotherapeutic agents. nih.gov

Organ-on-a-Chip Technology: Organ-on-a-chip (OOC) platforms represent a significant advancement in preclinical modeling. nih.govmdpi.com These microfluidic devices contain living cells in a continuously perfused system that simulates the physiological and mechanical environment of human organs. OOC models of the liver, gut, and other organs can be used to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like 2'-deoxy-N-ethyladenosine. mdpi.com A gut-liver-on-a-chip model, for instance, can provide insights into the first-pass metabolism of an orally administered nucleoside analog. mdpi.com

In Vivo Models: Animal models remain a crucial component of preclinical research, allowing for the study of systemic effects and long-term outcomes. nih.govmdpi.com When investigating the potential of 2'-deoxy-N-ethyladenosine or its analogs as therapeutic agents, rodent models are often used to evaluate efficacy and to identify potential on-target and off-target effects. For example, in the context of infectious diseases like HIV, animal models are essential for assessing the in vivo potency of novel NRTIs. asm.org

The table below outlines various preclinical models and their applications in studying 2'-deoxy-N-ethyladenosine.

| Model Type | Description | Application in 2'-deoxy-N-ethyladenosine Research |

| 2D Cell Culture | Monolayer of cells grown on a flat surface. | Initial screening of cytotoxic effects and mechanism of action studies. |

| 3D Organoids | Self-organizing 3D structures derived from stem cells that mimic organ architecture and function. nih.gov | Assessing the impact on tissue-like structures, particularly in cancer models. nih.gov |

| Organ-on-a-Chip | Microfluidic devices that replicate the key functions of an organ. nih.govmdpi.com | Studying ADME properties and organ-specific toxicity. mdpi.com |

| Animal Models | Living organisms used to study biological processes and diseases. nih.govmdpi.com | Evaluating in vivo efficacy, pharmacokinetics, and systemic effects. |

Theoretical Frameworks for Understanding 2'-deoxy-N-ethyladenosine Interactions

Computational and theoretical methods are indispensable for understanding the molecular interactions that govern the biological activity of 2'-deoxy-N-ethyladenosine and its analogs. These approaches provide a detailed view of the conformational preferences of the molecule and its interactions with biological targets at an atomic level.

Molecular Modeling and Docking: Molecular modeling techniques are used to build 3D structures of 2'-deoxy-N-ethyladenosine and its analogs. nih.govnih.gov These models are crucial for understanding the molecule's conformational landscape, particularly the sugar pucker, which is a key determinant of biological activity for many nucleoside analogs. asm.orgnih.gov Molecular docking simulations can then be used to predict how these analogs bind to the active sites of enzymes, such as polymerases or kinases. nih.gov For example, modeling the interaction of an analog with the active site of HIV reverse transcriptase can help explain its inhibitory mechanism. nih.gov

Quantum Mechanical Calculations: Quantum mechanics (QM) can provide a more accurate description of the electronic structure and energetics of molecular interactions. QM methods can be used to calculate properties like the partial charges on atoms and the energy barriers for conformational changes. These calculations are particularly useful for studying the excited state dynamics of modified nucleosides, which is relevant for understanding their fluorescence properties and potential phototoxicity. acs.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its complex with a biological target over time. MD simulations can be used to study the conformational changes that occur upon binding, the stability of the complex, and the role of solvent molecules in the interaction. For instance, MD simulations can reveal how the presence of a modified nucleoside in a DNA duplex affects its flexibility and recognition by DNA-binding proteins.

These theoretical frameworks, often used in combination, provide a powerful platform for rational drug design, enabling the prediction of the biological activity of novel analogs and guiding their synthesis.

Development of Novel 2'-deoxy-N-ethyladenosine Analogs for Investigational Use

The synthesis of novel analogs of 2'-deoxy-N-ethyladenosine is a key area of research aimed at developing new therapeutic agents and research tools. nih.gov Chemical modifications can be introduced at various positions of the nucleoside, including the sugar moiety, the nucleobase, and the phosphate (B84403) group, to modulate its biological properties.

Modifications at the Sugar Moiety: The 2'- and 4'-positions of the deoxyribose ring are common targets for modification. asm.orgfiu.edu For example, the introduction of a fluorine atom at the 2'-position or an ethynyl (B1212043) group at the 4'-position has been shown to confer potent anti-HIV activity. asm.orgnih.gov These modifications influence the sugar pucker, which in turn affects how the nucleoside is recognized by viral polymerases. asm.orgnih.gov

Modifications at the Nucleobase: The adenine (B156593) base can also be modified to create novel analogs. nih.govacs.org Substitution at the N6-position, such as the introduction of an ethyl group, can alter the molecule's interaction with adenosine receptors and enzymes like adenosine deaminase. nih.gov Modifications at the C2 and C8 positions of the purine ring have also been explored to enhance the potency and selectivity of adenosine receptor agonists and antagonists. nih.govacs.org

Prodrug Strategies: To improve the pharmacokinetic properties of nucleoside analogs, prodrug strategies are often employed. nih.gov This involves masking the phosphate group with moieties that are cleaved in vivo to release the active triphosphate form. This approach can enhance the cell permeability and oral bioavailability of the parent compound.

The synthesis of these analogs often involves multi-step chemical reactions, including palladium-catalyzed cross-coupling reactions to introduce substituents at the nucleobase. nih.gov The development of efficient and stereoselective synthetic routes is crucial for accessing these complex molecules. madridge.org

Integration of Omics Data in 2'-deoxy-N-ethyladenosine Research (e.g., Metabolomics, Proteomics)

The integration of "omics" data provides a systems-level understanding of the cellular response to treatment with 2'-deoxy-N-ethyladenosine and its analogs. nih.gov This holistic approach allows researchers to move beyond a single target and investigate the broader biological pathways affected by the compound.

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. ualberta.cacore.ac.uk By analyzing the metabolome, researchers can identify changes in metabolic pathways that are perturbed by a nucleoside analog. For example, treatment of cells with 2'-deoxy-N-ethyladenosine could lead to alterations in nucleotide metabolism, energy pathways, or amino acid metabolism. High-performance liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for metabolomic profiling. ualberta.cacore.ac.uk

Proteomics: Proteomics involves the comprehensive analysis of the entire set of proteins expressed by a cell or organism. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose expression levels are altered in response to the compound. This can provide insights into the mechanism of action, identify potential biomarkers of response, and reveal off-target effects. Mass spectrometry-based techniques are the cornerstone of modern proteomics research. nih.gov

Multi-omics Integration: The true power of omics research lies in the integration of data from multiple platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org By combining these datasets, researchers can construct a more complete picture of the cellular response to a drug. For instance, an observed change in a particular metabolic pathway (from metabolomics) could be correlated with changes in the expression of enzymes in that pathway (from proteomics) and the genes that encode them (from transcriptomics). This integrated approach can help to identify novel drug targets and to develop personalized medicine strategies. ukbiobank.ac.uknih.gov

The table below highlights how different omics technologies can be applied in the study of 2'-deoxy-N-ethyladenosine.

| Omics Technology | Information Gained | Relevance to 2'-deoxy-N-ethyladenosine Research |

| Metabolomics | Comprehensive profile of small molecule metabolites. ualberta.cacore.ac.uk | Identifies metabolic pathways perturbed by the compound, such as nucleotide synthesis or energy metabolism. |

| Proteomics | Global analysis of protein expression and post-translational modifications. nih.gov | Reveals changes in protein networks and signaling pathways, providing mechanistic insights and identifying potential biomarkers. |

| Transcriptomics | Complete set of RNA transcripts. | Measures changes in gene expression in response to the compound, upstream of proteomic changes. |

| Genomics | Complete DNA sequence. | Identifies genetic variations that may influence an individual's response to the compound (pharmacogenomics). |

Q & A

Q. What synthetic strategies are employed to synthesize 2'-deoxy-N-ethyl-adenosine analogs, and how are intermediates characterized?

A multi-step synthesis starting from adenosine involves selective protection/deprotection and functionalization. For example:

- Protection : Use 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TPDS-Cl₂) to protect 3′- and 5′-hydroxyl groups in anhydrous pyridine (59% yield) .

- Thioacylation : Chemoselective acylation with PhOC(S)Cl and DMAP (89% yield) .

- Radical reductive cleavage : Allyltributylstannane and AIBN under UV light yield 2′-allyl-2′-deoxyadenosine (85% yield), confirmed by NOESY NMR for stereochemistry .

- Final deprotection : Tetra-n-butylammonium fluoride (TBAF) removes silyl groups (83% yield) .

Q. Which analytical techniques validate the stereochemistry and purity of synthetic 2′-deoxyadenosine derivatives?

- NOESY NMR : Detects spatial interactions (e.g., H-1′ with allylic protons) to confirm α-configuration at the 2′ position .

- HPLC/LC-MS : Monitors reaction progress and purity.

- X-ray crystallography : Resolves crystal structures of enzyme complexes (e.g., yeast RnrI with adenosine analogs) .

Q. How does 2′-deoxyadenosine interact with adenosine deaminase (ADA) in metabolic pathways?

ADA catalyzes the deamination of adenosine and 2′-deoxyadenosine to inosine and 2′-deoxyinosine, respectively. Accumulation of 2′-deoxyadenosine triphosphate (dATP) in ADA deficiency disrupts DNA synthesis and immune cell function .

Advanced Research Questions

Q. How can regioselectivity challenges in phosphorylating 2′-deoxy-N-ethyl-adenosine analogs be addressed?

- Orthogonal protection : Use trityl groups to protect the 2′-hydroxyethyl moiety, enabling selective phosphorylation at the 5′-position (44% yield for 5′-tosylate) .

- Enzymatic phosphorylation : Leverage thermophilic phosphoribosyltransferases (e.g., from Thermus thermophilus) for regioselective modifications .

Q. How to design a kinetic assay for ADA activity using 2′-deoxy-N-ethyl-adenosine?

- UV-vis spectroscopy : Monitor adenosine (235 nm, ε = 3224.75 M⁻¹cm⁻¹) and inosine (235 nm, ε = 7540 M⁻¹cm⁻¹) .

- Reaction setup : Adjust substrate concentrations to ensure absorbance <1 (e.g., 0.307 mM adenosine, 0.21 μM ADA in 0.045 M phosphate buffer) .

- Data interpretation : Rising absorbance indicates inosine formation (higher ε), not substrate depletion .

Table 1 : Molar Absorptivity (ε) of Adenosine vs. Inosine

| Compound | λ (nm) | ε (M⁻¹cm⁻¹) |

|---|---|---|

| Adenosine | 235 | 3224.75 |

| Inosine | 235 | 7540 |

| Adenosine | 265 | 7817.59 |

| Inosine | 265 | 5530 |

| Source: |

Q. How to resolve contradictory data in ADA kinetic assays (e.g., unexpected absorbance trends)?

Q. What computational approaches model 2′-deoxy-N-ethyl-adenosine interactions with ribonucleotide reductase (RNR)?

- Docking studies : Align the 2′-hydroxyethyl group with conserved water molecules in the RnrI active site .

- MD simulations : Analyze hydrogen bonding and steric effects using crystal structures of RnrI-ADP analog complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products